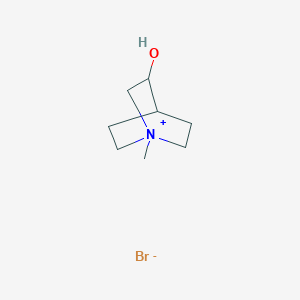

3-Hydroxy-1-methylquinuclidin-1-ium bromide

Description

Historical Perspectives in Quinuclidine (B89598) Chemistry and Derivatives

The study of quinuclidine, a bicyclic amine with the formula HC(C₂H₄)₃N, has a rich history rooted in the exploration of alkaloids and synthetic organic chemistry. wikipedia.org Quinuclidine forms the core structure of many biologically active molecules, including the famous antimalarial drug quinine. wikipedia.org Its rigid, cage-like structure, which can be envisioned as a "tied-back" version of triethylamine (B128534), imparts unique chemical and physical properties. wikipedia.org

Early research focused on the synthesis and understanding the basicity of the quinuclidine ring system. wikipedia.org The nitrogen atom at the bridgehead position exhibits strong basicity due to the steric hindrance preventing nitrogen inversion and the favorable alignment of the lone pair for protonation. researchgate.net Over the decades, chemists have synthesized a vast array of quinuclidine derivatives by functionalizing the carbon skeleton, leading to compounds with diverse applications, from catalysts in organic reactions to key components in pharmaceuticals. wikipedia.orgdntb.gov.ua The development of derivatives like 3-quinuclidinol (B22445), the precursor to the title compound, was a logical progression in exploring how substitution on the bicyclic frame affects the molecule's properties and biological activity. nih.gov

Significance of Quaternary Ammonium (B1175870) Salts in Modern Chemical and Biological Investigations

Quaternary ammonium salts (QAS), or "quats," are a class of compounds characterized by a positively charged nitrogen atom bonded to four organic groups. wikipedia.org This permanent positive charge, independent of pH, is a defining feature that confers many of their useful properties. wikipedia.org In modern chemical and biological research, QAS are indispensable for a multitude of reasons.

They are widely recognized for their antimicrobial and disinfectant properties, an activity attributed to the interaction of the cationic head with the negatively charged components of microbial cell membranes. wikipedia.orgresearchgate.netnih.gov This has led to their incorporation into a wide range of biomedical materials and pharmaceuticals. nih.govmdpi.com Furthermore, their ionic nature makes them valuable as phase-transfer catalysts, facilitating reactions between reagents in immiscible solvent systems. wikipedia.org In medicinal chemistry, the quaternization of amine-containing drugs is a common strategy to modify their solubility, bioavailability, and pharmacological activity. mdpi.com The study of specific QAS like 3-Hydroxy-1-methylquinuclidin-1-ium bromide contributes to a deeper understanding of structure-activity relationships within this vital class of molecules. researchgate.net

Advanced Structural Elucidation Methodologies

The unambiguous determination of the structure of this compound requires the application of several high-resolution analytical techniques. The combination of these methods provides a complete picture of the molecule's connectivity, three-dimensional shape, and the nature of its chemical bonds.

High-Resolution Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the detailed structural analysis of organic molecules in solution. auremn.org.br For a molecule like this compound, both ¹H and ¹³C NMR would provide foundational information on its carbon-hydrogen framework.

Table 1: Illustrative ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| N-CH₃ | 3.0 - 3.5 | Singlet | The positive charge on the nitrogen deshields the methyl protons. |

| CH-OH | 3.8 - 4.2 | Multiplet | The proton on the carbon bearing the hydroxyl group. |

| OH | Variable | Singlet (broad) | Position is dependent on solvent and concentration; exchangeable with D₂O. |

| Bicyclic Ring CH₂ | 1.8 - 3.6 | Multiplets | Complex overlapping signals from the ethylene (B1197577) bridges of the quinuclidine core. |

| Bicyclic Ring CH | 2.0 - 2.5 | Multiplet | Bridgehead proton. |

Table 2: Illustrative ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (ppm) | Notes |

| N-CH₃ | 50 - 55 | Quaternization shifts this signal downfield compared to a tertiary amine. |

| C-OH | 65 - 70 | Carbon atom bonded to the hydroxyl group. |

| Bicyclic Ring C (adjacent to N⁺) | 60 - 70 | Deshielded due to the adjacent positively charged nitrogen. |

| Bicyclic Ring C (other) | 20 - 40 | Aliphatic carbons of the bicyclic system. |

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding. americanpharmaceuticalreview.comnih.gov These two methods are complementary, as the physical principles governing them (absorption for IR, scattering for Raman) result in different spectral activities for various molecular vibrations. americanpharmaceuticalreview.com

For this compound, a prominent feature in the IR spectrum would be a broad absorption band in the region of 3200-3400 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group involved in hydrogen bonding. mdpi.comnih.gov The C-H stretching vibrations of the aliphatic ring system and the N-methyl group would appear in the 2800-3000 cm⁻¹ region. mdpi.com The C-O stretching vibration would be expected around 1050-1150 cm⁻¹.

Raman spectroscopy would be particularly useful for observing the vibrations of the C-C and C-N framework of the quinuclidine ring. researchgate.netnih.gov While the O-H stretch is typically weak in Raman, the symmetric vibrations of the carbon skeleton would give rise to distinct signals. mdpi.com The presence of the quaternary ammonium group can also influence the Raman spectrum. researchgate.netnih.gov By analyzing shifts in the vibrational frequencies, particularly the O-H stretch, upon changes in solvent or concentration, one can probe the strength and nature of intermolecular hydrogen bonding between the hydroxyl group and the bromide anion or solvent molecules. mdpi.com

Table 3: Key Vibrational Bands for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Functional Group |

| O-H Stretch | 3200 - 3400 (Broad) | Weak | Hydroxyl Group (H-bonded) |

| C-H Stretch (Aliphatic) | 2850 - 3000 | 2850 - 3000 | Quinuclidine Ring, Methyl Group |

| C-O Stretch | 1050 - 1150 | Moderate | Alcohol |

| C-N Stretch | 1100 - 1250 | Strong | Quaternary Ammonium |

| C-C Skeleton | Weak | 800 - 1200 | Quinuclidine Ring |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For an ionic compound like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are typically used. thermofisher.com The primary analysis would readily detect the intact cation, [C₈H₁₆NO]⁺, at its calculated m/z value.

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of the parent ion. libretexts.orgnih.gov By inducing fragmentation through collision-induced dissociation (CID), a characteristic pattern of daughter ions is produced, which serves as a structural fingerprint. researchgate.netyoutube.com For the 3-hydroxy-1-methylquinuclidinium cation, likely fragmentation pathways would include the loss of neutral molecules such as water (H₂O) from the hydroxyl group or ethylene (C₂H₄) from the bicyclic ring system. Cleavage of the N-methyl group is also a common fragmentation pathway for quaternary ammonium salts. libretexts.org

High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the ions, which can be used to confirm the elemental composition with high confidence. Furthermore, because bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, any ion clusters containing the bromide anion would exhibit a characteristic M and M+2 isotopic pattern, providing an additional layer of confirmation, though the primary analysis focuses on the cation.

Table 4: Expected Ions in the Mass Spectrum of this compound

| Ion | Formula | m/z (Monoisotopic) | Notes |

| Cation (Parent Ion) | [C₈H₁₆NO]⁺ | 142.12 | The intact quaternary ammonium cation. |

| Fragment 1 | [C₈H₁₄N]⁺ | 124.11 | Loss of water (H₂O). |

| Fragment 2 | [C₇H₁₃NO]⁺ | 127.10 | Loss of a methyl radical (•CH₃). |

| Fragment 3 | [C₆H₁₀NO]⁺ | 112.08 | Loss of ethylene (C₂H₄). |

X-ray Crystallography for Solid-State Molecular Geometry and Packing

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides unequivocal data on bond lengths, bond angles, and torsion angles, thereby establishing the exact conformation of the molecule in the solid state. Furthermore, it reveals the intricate details of the crystal packing, including intermolecular interactions such as hydrogen bonding and ionic interactions, which govern the macroscopic properties of the material.

For a compound like this compound, a single-crystal X-ray diffraction study would yield crucial information. The analysis would confirm the bicyclic structure of the quinuclidinium cation and the precise location of the hydroxyl and methyl groups. The bromide anion's position relative to the cation would also be determined, elucidating the nature of the ionic interactions within the crystal lattice.

While a specific crystal structure for this compound is not publicly available in crystallographic databases, the general procedure for such an analysis is well-established. It involves growing a suitable single crystal, mounting it on a diffractometer, and bombarding it with X-rays. The resulting diffraction pattern is then mathematically analyzed to generate a three-dimensional electron density map, from which the atomic positions can be deduced.

The data obtained from such an analysis is typically presented in a standardized format, including crystallographic information files (CIFs) and tables of atomic coordinates, bond lengths, and angles. Below is a hypothetical representation of the kind of data that would be generated.

Hypothetical Crystallographic Data Table for a Quinuclidinium Bromide Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| α (°) | 90 |

| β (°) | 105.34 |

| γ (°) | 90 |

| Volume (ų) | 1054.2 |

Note: The data in this table is for illustrative purposes and does not represent actual data for this compound.

Stereochemical Considerations and Enantiomeric Purity Analysis

The presence of a stereocenter at the 3-position of the quinuclidine ring, where the hydroxyl group is attached, means that this compound can exist as a pair of enantiomers, (R)- and (S)-3-Hydroxy-1-methylquinuclidin-1-ium bromide. These non-superimposable mirror images may exhibit different biological activities, making the determination of enantiomeric purity a critical aspect of its characterization, particularly in a pharmaceutical context.

The analysis of enantiomeric purity, often expressed as enantiomeric excess (ee), involves separating and quantifying the two enantiomers. Several analytical techniques are employed for this purpose, with chiral chromatography being the most common.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. The choice of the CSP and the mobile phase is crucial for achieving optimal separation.

Capillary Electrophoresis (CE) is another effective method for chiral separations. In this technique, a chiral selector is added to the background electrolyte. The differential interaction of the enantiomers with the chiral selector as they move through a capillary under the influence of an electric field results in their separation.

The results of an enantiomeric purity analysis are typically presented as a percentage of each enantiomer present in the sample.

Illustrative Enantiomeric Purity Analysis Data Table

| Analytical Method | (R)-Enantiomer (%) | (S)-Enantiomer (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Chiral HPLC | 99.5 | 0.5 | 99.0 |

Note: This table presents hypothetical data to illustrate the output of enantiomeric purity analysis and is not based on experimental results for this compound.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-methyl-1-azoniabicyclo[2.2.2]octan-3-ol;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16NO.BrH/c1-9-4-2-7(3-5-9)8(10)6-9;/h7-8,10H,2-6H2,1H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFQNSERGYKROQI-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]12CCC(CC1)C(C2)O.[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096336-00-2 | |

| Record name | 1-Azoniabicyclo(2.2.2)octane, 3-hydroxy-1-methyl-, bromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2096336002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-AZONIABICYCLO(2.2.2)OCTANE, 3-HYDROXY-1-METHYL-, BROMIDE (1:1) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9B51JY4JR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Methodological Advancements for 3 Hydroxy 1 Methylquinuclidin 1 Ium Bromide

Precursor Synthesis and Functionalization of Quinuclidine (B89598) Scaffold

The foundational step in the synthesis of 3-Hydroxy-1-methylquinuclidin-1-ium bromide is the construction of the 3-hydroxyquinuclidine precursor. This process begins with the synthesis of key quinuclidine intermediates, which are then regioselectively functionalized to introduce the hydroxyl group at the desired position.

Synthesis of Key Quinuclidine Intermediates

A common and effective strategy for the synthesis of the quinuclidine core involves a multi-step sequence starting from readily available piperidine (B6355638) derivatives. One established method begins with ethyl isonipecotate (ethyl 4-piperidinecarboxylate). This starting material undergoes N-alkylation with ethyl chloroacetate (B1199739) in the presence of a base such as triethylamine (B128534) to yield 1-carbethoxymethyl-4-carbethoxypiperidine.

This diester intermediate is then subjected to an intramolecular Dieckmann condensation. The use of a strong base, like potassium tert-butoxide, facilitates the cyclization to form a β-keto ester. Subsequent hydrolysis and decarboxylation of this cyclic intermediate under acidic conditions yield the key intermediate, 3-quinuclidinone. This ketone is a pivotal precursor for the introduction of the hydroxyl moiety.

| Step | Reactant(s) | Reagent(s) | Product |

| 1 | Ethyl isonipecotate, Ethyl chloroacetate | Triethylamine | 1-Carbethoxymethyl-4-carbethoxypiperidine |

| 2 | 1-Carbethoxymethyl-4-carbethoxypiperidine | Potassium tert-butoxide | β-keto ester intermediate |

| 3 | β-keto ester intermediate | Sulfuric acid, heat | 3-Quinuclidinone |

Regioselective Introduction of the Hydroxyl Moiety on the Quinuclidine Ring

With 3-quinuclidinone in hand, the regioselective introduction of the hydroxyl group at the C-3 position is typically achieved through a reduction reaction. The carbonyl group of 3-quinuclidinone is selectively reduced to a secondary alcohol, yielding 3-hydroxyquinuclidine, also known as 3-quinuclidinol (B22445).

A widely used and efficient reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). The reaction is generally carried out in an aqueous or alcoholic solvent, providing good yields of the desired 3-hydroxyquinuclidine. This reduction is highly regioselective due to the presence of the ketone functionality at the 3-position. Other reduction methods, including catalytic hydrogenation, can also be employed. The resulting 3-hydroxyquinuclidine is the immediate precursor for the subsequent quaternization step.

| Precursor | Reducing Agent | Product |

| 3-Quinuclidinone | Sodium borohydride | 3-Hydroxyquinuclidine (3-Quinuclidinol) |

Quaternization Reactions and Bromide Counterion Incorporation

The final stage in the synthesis of this compound is the quaternization of the tertiary nitrogen atom of the 3-hydroxyquinuclidine precursor. This step introduces the methyl group and the bromide counterion.

N-Alkylation of Quinuclidine Derivatives with Methylating Agents

The N-alkylation of 3-hydroxyquinuclidine is a direct application of the Menshutkin reaction, where a tertiary amine reacts with an alkyl halide to form a quaternary ammonium (B1175870) salt. In this specific synthesis, 3-hydroxyquinuclidine is treated with a methylating agent, typically methyl bromide (CH₃Br), to achieve the desired N-methylation.

The reaction involves the nucleophilic attack of the lone pair of electrons on the quinuclidine nitrogen onto the electrophilic methyl group of the methylating agent. The bromide ion is concurrently displaced and subsequently acts as the counterion to the newly formed quaternary ammonium cation. This reaction is generally carried out in a suitable organic solvent. The product, this compound, is a known impurity in the synthesis of Clidinium (B1194167) Bromide and is designated as "Clidinium Bromide Related Compound A" by the United States Pharmacopeia. usp.org

| Reactant | Methylating Agent | Product |

| 3-Hydroxyquinuclidine | Methyl bromide | This compound |

Subsequent Hydroxylation and Bromination Strategies

Alternative synthetic strategies that involve hydroxylation of a pre-quaternized quinuclidine derivative are not prominently described in the surveyed scientific literature. The more established and seemingly more efficient route involves the initial preparation of the 3-hydroxyquinuclidine scaffold followed by N-alkylation. A hypothetical route involving the N-methylation of quinuclidine to form 1-methylquinuclidinium bromide, followed by a regioselective hydroxylation at the 3-position, would present significant challenges in controlling the regioselectivity of the C-H functionalization on the charged quinuclidinium ring.

One-Pot Synthesis Approaches for Quaternary Ammonium Bromides

While one-pot syntheses are highly desirable for their efficiency and reduced waste, specific one-pot methodologies for the direct synthesis of this compound from simpler, acyclic precursors are not well-documented in the available literature. The synthesis generally proceeds in a stepwise fashion, involving the isolation and purification of key intermediates such as 3-quinuclidinone and 3-hydroxyquinuclidine before the final quaternization step. The development of a convergent, one-pot process for this target molecule remains an area for potential future research.

Optimization of Reaction Conditions and Process Efficiency

The synthesis of this compound is typically achieved through the quaternization of the tertiary amine, 3-hydroxyquinuclidine, with methyl bromide. This process, a classic example of the Menschutkin reaction, involves a bimolecular nucleophilic substitution (SN2) mechanism. scienceinfo.comnih.gov The efficiency and rate of this reaction are highly dependent on the chosen reaction conditions, particularly the solvent system.

Solvent Effects and Reaction Kinetics

The choice of solvent plays a critical role in the kinetics of the Menschutkin reaction. The reaction involves a neutral tertiary amine and a neutral alkyl halide forming a charged quaternary ammonium salt. nih.gov The transition state of this SN2 reaction is characterized by charge separation, where the nitrogen-carbon bond is partially formed and the carbon-halogen bond is partially broken. Solvents that can stabilize this polar transition state relative to the less polar reactants will accelerate the reaction.

Key solvent properties influencing the reaction kinetics include:

Polarity and Dielectric Constant : Polar solvents are generally preferred as they can solvate and stabilize the developing charges in the transition state. Solvents with higher dielectric constants can more effectively reduce the electrostatic forces between the forming ions, thus lowering the activation energy.

Aprotic vs. Protic Solvents : Polar aprotic solvents such as acetonitrile (B52724), acetone (B3395972), or dimethylformamide (DMF) are often effective for SN2 reactions. They possess dipole moments that can stabilize the transition state but lack acidic protons that could solvate and deactivate the nucleophile (the amine). Protic solvents, like alcohols or water, can also be used; however, they may form hydrogen bonds with the amine, potentially reducing its nucleophilicity.

Solubility : The solvent must be capable of dissolving the reactants, particularly the 3-hydroxyquinuclidine starting material. The product, this compound, is an ionic salt and may have limited solubility in less polar organic solvents, sometimes precipitating out of the reaction mixture as it forms. nih.gov This precipitation can drive the reaction to completion according to Le Chatelier's principle.

The solvent can also have a significant effect on the morphology and polymorphic form of the resulting crystalline product, which is an important consideration for process efficiency and downstream purification. whiterose.ac.uk For instance, polar solvents like acetone may yield elongated plate-like crystals, while less polar solvents might produce needle-like crystals. whiterose.ac.uk

| Solvent Type | General Effect on Reaction Rate | Rationale |

|---|---|---|

| Polar Aprotic (e.g., Acetonitrile, DMF, Acetone) | High | Effectively stabilizes the polar transition state without strongly solvating the nucleophilic amine, leading to faster reaction rates. |

| Polar Protic (e.g., Ethanol, Water) | Moderate to High | Stabilizes the transition state but can also solvate the amine nucleophile via hydrogen bonding, potentially reducing its reactivity. |

| Nonpolar (e.g., Hexane (B92381), Toluene) | Low | Poor stabilization of the charged transition state leads to a high activation energy and slow reaction rates. Reactant solubility is often an issue. |

Catalyst Development and Mechanistic Insights

The formation of this compound from 3-hydroxyquinuclidine and methyl bromide follows a well-established SN2 mechanism. scienceinfo.comnih.gov

Mechanism:

Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of the tertiary amine (3-hydroxyquinuclidine) acts as a nucleophile, attacking the electrophilic carbon atom of the methyl bromide.

Transition State : A trigonal bipyramidal transition state is formed where the nitrogen atom is partially bonded to the carbon, and the bromine atom is partially detached. This state features a separation of charge, with a partial positive charge on the nitrogen and a partial negative charge on the bromine.

Product Formation : The carbon-bromine bond fully breaks, and the nitrogen-carbon bond fully forms. The bromide ion is expelled as the leaving group, resulting in the formation of the positively charged 3-Hydroxy-1-methylquinuclidin-1-ium cation and the bromide anion.

Due to the inherent reactivity of tertiary amines with primary alkyl halides, this reaction typically proceeds without the need for a catalyst. The process is driven by the nucleophilicity of the amine and the electrophilicity of the alkylating agent.

While the direct N-methylation is generally uncatalyzed, related research into quinuclidine chemistry provides broader mechanistic insights. For example, photocatalytic systems can generate a quinuclidinium radical cation, which can then participate in hydrogen-atom transfer (HAT) processes for selective C-H functionalization. nih.gov These advanced methods highlight the diverse reactivity of the quinuclidine scaffold but are distinct from the standard SN2 pathway for quaternization. The fundamental mechanistic principle for the synthesis of this compound remains the catalyst-free Menschutkin reaction.

Advanced Purification and Isolation Techniques for Ionic Compounds

As an ionic compound, this compound requires specialized purification techniques to achieve high purity, separating it from unreacted starting materials, by-products, and solvent residues.

Chromatographic Methods for High Purity Isolation

Chromatography is a powerful tool for the purification of ionic compounds. Several methods are applicable, chosen based on the specific impurities present and the desired scale of purification.

Ion-Exchange Chromatography (IEC) : This technique separates molecules based on their net charge. wikipedia.org For the purification of the cationic 3-Hydroxy-1-methylquinuclidin-1-ium, a cation-exchange resin (with a negatively charged stationary phase) would be used. wikipedia.org The positively charged product binds to the column, while neutral or anionic impurities are washed through. The pure product is then eluted by changing the pH or, more commonly, by increasing the concentration of a counter-ion in the mobile phase. wikipedia.org

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : While challenging for highly water-soluble ionic compounds, RP-HPLC can be adapted. biotage.com The use of ion-pairing agents (e.g., trifluoroacetic acid) in the mobile phase can neutralize the charge of the cation, allowing it to be retained and separated on a nonpolar stationary phase. Alternatively, adjusting the pH of the mobile phase can sometimes improve retention and peak shape. biotage.comsielc.com

Hydrophilic Interaction Liquid Chromatography (HILIC) : HILIC is well-suited for separating polar and ionic compounds. nih.gov It uses a polar stationary phase (like silica) and a mobile phase with a high concentration of a less polar organic solvent (like acetonitrile) and a smaller amount of an aqueous buffer. This method relies on partitioning the analyte between the organic mobile phase and a water-enriched layer on the surface of the stationary phase, providing good retention for charged species. nih.gov

Mixed-Mode Chromatography : This approach utilizes stationary phases that have both ion-exchange and reversed-phase properties. sielc.comnih.gov This allows for simultaneous separation based on both ionic interactions and hydrophobicity, offering a high degree of selectivity for complex mixtures. sielc.com

| Method | Principle of Separation | Primary Application/Advantage |

|---|---|---|

| Ion-Exchange Chromatography (IEC) | Electrostatic interactions between charged analyte and charged stationary phase. wikipedia.org | Excellent for separating compounds based on charge; high capacity. |

| Reversed-Phase HPLC (with ion-pairing) | Partitioning based on hydrophobicity after neutralizing analyte charge. biotage.com | Utilizes common and versatile RP columns; good resolution. |

| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning of polar analytes into a water-enriched layer on a polar stationary phase. nih.gov | Ideal for highly polar and charged compounds that are poorly retained in RP-HPLC. |

| Mixed-Mode Chromatography | Combines multiple retention mechanisms (e.g., ion-exchange and hydrophobic interactions). sielc.com | High selectivity and ability to separate complex mixtures of ionic and neutral compounds. |

Crystallization and Recrystallization Techniques

Crystallization is the primary method for the large-scale purification of solid quaternary ammonium salts.

Recrystallization from a Single Solvent : This classic technique involves dissolving the crude product in a minimum amount of a hot solvent in which the compound is soluble at high temperatures but less soluble at low temperatures. Upon cooling, the purified compound crystallizes out, leaving impurities behind in the solution. Water is often a suitable solvent for recrystallizing highly polar quaternary ammonium salts. nih.gov

Antisolvent Crystallization (Precipitation) : This method is effective when the product is soluble in one solvent but insoluble in another, and the two solvents are miscible. The crude product is dissolved in the "good" solvent, and the "antisolvent" (e.g., a low-polarity solvent like hexane or diethyl ether) is added, causing the product to precipitate out of the solution in a purified crystalline form. nih.govavantipublishers.com A specific variation involves adding a water-miscible aliphatic amine to an aqueous solution of the quaternary ammonium salt to induce precipitation. google.com

Dispersion/Washing : For salts that are already in a solid form but contain soluble impurities, a purification can be achieved by dispersing the solid in an organic solvent in which the salt is insoluble but the impurities are soluble. google.com Acetone or diethyl ether are often used for this purpose. nih.govgoogle.com The solid is stirred as a suspension in the solvent, filtered, and washed to yield a purer product.

The choice of solvent system is crucial, as it affects not only the yield and purity but also the crystal habit and physical properties of the final product. core.ac.uk

Chemical Reactivity and Transformation Mechanisms of 3 Hydroxy 1 Methylquinuclidin 1 Ium Bromide

Nucleophilic Substitution Reactions Involving the Bromide Counterion

The ionic nature of 3-Hydroxy-1-methylquinuclidin-1-ium bromide, with its positively charged quinuclidinium cation and the negatively charged bromide anion, allows for reactions where the bromide is replaced by other anions. This is a common feature of quaternary ammonium (B1175870) salts.

Quaternary ammonium salts are a prominent class of cations used in the formation of ionic liquids. Ionic liquids are salts with melting points below 100°C, and their properties can be finely tuned by changing the cation-anion combination. The bromide counterion in this compound can be exchanged with various other anions to potentially form novel ionic liquids with specific properties.

This anion exchange, often referred to as metathesis, can be achieved by reacting the bromide salt with a salt of the desired anion, typically a sodium or potassium salt. The reaction is usually driven to completion by the precipitation of the resulting sodium or potassium bromide from the reaction mixture.

Table 1: Potential Anion Exchange Reactions

| Starting Material | Reagent | Potential Product | Driving Force |

|---|---|---|---|

| This compound | Sodium docusate | 3-Hydroxy-1-methylquinuclidin-1-ium docusate | Precipitation of NaBr |

| This compound | Sodium tetrafluoroborate | 3-Hydroxy-1-methylquinuclidin-1-ium tetrafluoroborate | Precipitation of NaBr |

While specific studies on the use of the 3-Hydroxy-1-methylquinuclidin-1-ium cation in ionic liquids are not extensively documented in publicly available literature, the principle of anion exchange is a well-established method for the synthesis of new ionic liquids from quaternary ammonium halides.

The bromide counterion can also participate in other nucleophilic substitution reactions, although this is less common as the primary focus is often on the reactivity of the organic cation. In certain contexts, the bromide ion could act as a nucleophile, but this is generally overshadowed by the intended reactivity of other reagents in the reaction mixture.

Reactions of the Hydroxyl Functional Group

The secondary hydroxyl group on the quinuclidine (B89598) ring is a key site of reactivity, allowing for the synthesis of a wide range of derivatives through esterification, etherification, oxidation, and reduction reactions.

The hydroxyl group of this compound can be readily esterified or etherified to produce a variety of derivatives. These reactions are fundamental in modifying the properties of the molecule, for instance, in the synthesis of active pharmaceutical ingredients.

A notable example of esterification is the synthesis of Clidinium (B1194167) bromide. chemicalbook.comsigmaaldrich.com In this multi-step synthesis, the precursor 3-hydroxyquinuclidine is reacted with benzilic acid chloride to form the benzilate ester. chemicalbook.com The nitrogen of the quinuclidine ring is then quaternized with methyl bromide to yield Clidinium bromide, which is 3-(benziloyloxy)-1-methylquinuclidin-1-ium bromide. chemicalbook.com This demonstrates that the hydroxyl group on the quinuclidine core is amenable to esterification.

Table 2: Synthesis of Clidinium Bromide

| Step | Reactants | Product | Reaction Type |

|---|---|---|---|

| 1 | 3-Hydroxyquinuclidine, Benzilic acid chloride | 3-(Benziloyloxy)quinuclidine | Esterification |

Etherification reactions would follow a similar logic, for example, through a Williamson ether synthesis where the alkoxide of 3-hydroxyquinuclidine would react with an alkyl halide.

The secondary hydroxyl group of the quinuclidinium salt can be oxidized to a ketone. The oxidation of the unquaternized precursor, 3-quinuclidinol (B22445), to 3-quinuclidinone is a well-established transformation. This reaction can be achieved using various oxidizing agents. The resulting 3-quinuclidinone is a key intermediate in the synthesis of various pharmaceuticals.

The oxidation of the quaternized compound, this compound, would be expected to yield the corresponding 1-methyl-3-oxoquinuclidin-1-ium salt. The progress of such an oxidation reaction can be monitored by spectroscopic methods, such as the appearance of a characteristic carbonyl stretch in the infrared spectrum and the disappearance of the hydroxyl proton signal in the NMR spectrum.

While the hydroxyl group is already in a reduced state, the reverse reaction, the reduction of the corresponding ketone (3-quinuclidinone), is of significant interest, particularly concerning stereochemical control. The reduction of 3-quinuclidinone results in the formation of 3-quinuclidinol, which possesses a chiral center at the 3-position.

The synthesis of racemic 3-quinuclidinol can be achieved using standard reducing agents like sodium borohydride (B1222165). Furthermore, the asymmetric reduction of 3-quinuclidinone to produce enantiomerically enriched (R)- or (S)-3-quinuclidinol has been a subject of considerable research. This is often accomplished through catalytic hydrogenation using chiral catalysts, such as rhodium, iridium, or ruthenium complexes with chiral diphosphine ligands. google.com The ability to control the stereochemistry at this position is crucial for the synthesis of enantiomerically pure pharmaceuticals.

Table 3: Stereoselective Reduction of 3-Quinuclidinone

| Reducing Agent/Catalyst | Product | Stereochemical Outcome |

|---|---|---|

| Sodium borohydride | (±)-3-Quinuclidinol | Racemic mixture |

| H₂, Chiral Rhodium Catalyst | (R)- or (S)-3-Quinuclidinol | Enantiomerically enriched |

Stability and Reactivity of the Quaternary Nitrogen Center

The reactivity of quaternary ammonium salts is well-documented in organic chemistry. The central nitrogen atom, being quaternized, is positively charged and generally stable. However, under specific conditions, it can undergo reactions such as the Hofmann elimination.

Hofmann Elimination Reactions and Ring-Opening Pathways

The Hofmann elimination is a classic reaction of quaternary ammonium hydroxides, formed from their corresponding halide salts, which upon heating, typically yield an alkene and a tertiary amine. allen.inwikipedia.orgchemistrysteps.combyjus.com This reaction generally follows an anti-periplanar E2 mechanism and characteristically favors the formation of the least substituted alkene, a principle known as the Hofmann rule. wikipedia.orgchemistrysteps.combyjus.com The regioselectivity is often attributed to the steric bulk of the trialkylamine leaving group. wikipedia.orgucalgary.ca In the context of a bicyclic system like the quinuclidine core, the geometric constraints of the ring system would play a crucial role in the feasibility and outcome of such an elimination. However, specific studies detailing the Hofmann elimination of this compound, including potential ring-opening pathways, are not available.

Role as a Chemical Precursor and Building Block in Complex Organic Synthesis

Quaternary ammonium salts, including those with pyridinium (B92312) and quinolinium scaffolds, are versatile intermediates in organic synthesis. temple.eduresearchgate.netnih.gov They can serve as precursors for the synthesis of a wide array of functionalized heterocyclic and polycyclic systems. The quinuclidine moiety itself is a key structural feature in numerous natural products and pharmacologically active compounds, making the synthesis of its derivatives an active area of research. nih.gov

Construction of Polycyclic and Heterocyclic Systems

The functionalization of heterocyclic compounds is a cornerstone of modern synthetic chemistry. beilstein-journals.org While there is extensive literature on the use of various heterocyclic salts in the construction of more complex molecular architectures, specific examples utilizing this compound as a starting material for polycyclic or novel heterocyclic systems are not documented.

Synthesis of Functionalized Analogs and Probes

The synthesis of functionalized analogs of bioactive molecules is crucial for drug discovery and the development of chemical probes. Quinuclidine derivatives have been synthesized and evaluated for various biological activities. researchgate.netresearchgate.net However, the use of this compound as a direct precursor for the synthesis of such functionalized analogs or probes has not been described in the reviewed literature.

Molecular Interactions and Biological System Studies Pre Clinical and Mechanistic Focus

Receptor Binding Kinetics and Thermodynamics in In Vitro Models

Comprehensive searches of scientific literature and bioactivity databases did not yield specific studies detailing the receptor binding kinetics and thermodynamics of 3-Hydroxy-1-methylquinuclidin-1-ium bromide. The following subsections reflect this absence of data.

There is no available research data quantifying the binding affinity (such as Ki, Kd, or IC50 values) or subtype selectivity of this compound for any of the muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5). Studies on related quinuclidine (B89598) structures suggest that the quinuclidine core can interact with muscarinic receptors, but without specific experimental data for the titled compound, any discussion of its potential affinity or selectivity would be purely speculative.

Interactive Data Table: Muscarinic Acetylcholine Receptor Affinity of this compound

| Receptor Subtype | Binding Affinity (Ki) | Source |

| M1 | No Data Available | N/A |

| M2 | No Data Available | N/A |

| M3 | No Data Available | N/A |

| M4 | No Data Available | N/A |

| M5 | No Data Available | N/A |

No published studies were found that investigate the interaction of this compound with nicotinic acetylcholine receptors. Therefore, there is no information on its potential to act as an agonist, antagonist, or allosteric modulator at these sites.

A review of the scientific literature did not provide any data on the binding profile of this compound with other neurotransmitter receptors, such as dopaminergic, serotonergic, adrenergic, or GABAergic receptors.

Interactive Data Table: Neurotransmitter Receptor Binding Profile of this compound

| Receptor Family | Receptor Subtype | Binding Affinity |

| Dopaminergic | All | No Data Available |

| Serotonergic | All | No Data Available |

| Adrenergic | All | No Data Available |

| GABAergic | All | No Data Available |

Enzymatic Interaction and Inhibition Mechanisms

Similar to the receptor binding data, there is a lack of published research on the enzymatic interactions of this compound.

No studies have been published that evaluate the inhibitory activity of this compound against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). Therefore, its potency (IC50 values) and mechanism of inhibition for these crucial enzymes in cholinergic neurotransmission are unknown.

Interactive Data Table: Cholinesterase Inhibition by this compound

| Enzyme | Inhibition Potency (IC50) |

| Acetylcholinesterase (AChE) | No Data Available |

| Butyrylcholinesterase (BChE) | No Data Available |

There is no information available regarding the interaction of this compound with other cholinesterase enzymes.

Cellular and Sub-cellular Level Investigations (Excluding Clinical Outcomes)

Ligand-Gated Ion Channel Modulation and G Protein-Coupled Receptor Activation Pathways

The quinuclidine scaffold, a core component of this compound, is a well-established pharmacophore for interacting with cholinergic receptors, which include both ligand-gated ion channels (nicotinic acetylcholine receptors, nAChRs) and G protein-coupled receptors (muscarinic acetylcholine receptors, mAChRs). nih.gov

G Protein-Coupled Receptor (GPCR) Interactions: The primary inferred activity of this compound is at muscarinic acetylcholine receptors. Its parent compound, clidinium (B1194167) bromide, is a muscarinic antagonist with pronounced antispasmodic and antisecretory effects on the gastrointestinal tract. wikipedia.orgdrugbank.com This action is achieved by inhibiting the muscarinic actions of acetylcholine at postganglionic parasympathetic neuroeffector sites. drugbank.com Quaternary ammonium (B1175870) derivatives of (3R)-quinuclidinol esters are known to be potent muscarinic antagonists. researchgate.netacs.org The permanent positive charge on the quaternary nitrogen of this compound is a critical feature for binding to the anionic site within the muscarinic receptor. cutm.ac.inuomus.edu.iq

Ligand-Gated Ion Channel Interactions: While the primary association of quinuclidine derivatives like clidinium is with muscarinic receptors, the cholinergic system's promiscuity means potential interactions with nicotinic acetylcholine receptors cannot be entirely ruled out without specific experimental data. Substitution on the quinuclidine ring can influence selectivity between muscarinic and nicotinic receptors. youtube.com However, the structural class to which this compound belongs is predominantly characterized by its effects on mAChRs.

Investigations into Membrane Interactions and Permeability

The structure of this compound, specifically the presence of a quaternary ammonium group, has significant implications for its interaction with and permeability across biological membranes.

Membrane Permeability: Quaternary ammonium compounds carry a permanent positive charge, which severely restricts their ability to passively diffuse across lipid bilayers. This low systemic bioavailability is a known characteristic of related drugs like ipratropium (B1672105) bromide and is often a desirable feature for inhaled or orally administered drugs intended for local action in the lungs or gastrointestinal tract, as it minimizes systemic side effects. nih.gov Therefore, it is anticipated that this compound would exhibit very low passive membrane permeability, limiting its systemic exposure and confining its primary actions to the site of administration if applied locally.

Structure-Activity Relationship (SAR) Studies for Molecular Recognition

Correlating Structural Modifications on the Quinuclidine Scaffold to Binding Affinities

The structure-activity relationship (SAR) for quinuclidine-based cholinergic ligands is well-documented. The affinity and activity of these compounds are highly dependent on the nature of the substituents on the quinuclidine ring and the nitrogen atom.

The Quaternary Ammonium Group: The 1-methylquinuclidin-1-ium moiety is essential for high-affinity binding to the cholinergic receptor. The permanent positive charge interacts with a conserved negatively charged aspartic acid residue in the transmembrane domain of muscarinic receptors. uomus.edu.iq Replacing the methyl groups on the nitrogen with larger alkyl groups generally leads to a decrease or loss of activity. cutm.ac.in

The 3-Hydroxy Group: The hydroxyl group at the 3-position of the quinuclidine ring can participate in hydrogen bonding interactions within the receptor binding site. For muscarinic agonists, such hydrogen bonding is often crucial for efficacy. nih.gov For antagonists, while not always essential, a hydroxyl group can contribute to binding affinity. The stereochemistry of this hydroxyl group is also critical; for instance, the (R)-enantiomer of 3-quinuclidinol (B22445) esters is often more potent than the (S)-enantiomer. researchgate.net

Ester Moiety in Parent Compound: In the parent compound, clidinium bromide, a large benzilate ester group at the 3-position contributes significantly to its high-affinity antagonist activity. The degradation of clidinium to this compound involves the hydrolysis of this ester. This structural change would be expected to dramatically reduce its affinity for the muscarinic receptor compared to the parent compound, as the bulky ester group is a key contributor to antagonist properties. cutm.ac.innih.gov

The following interactive table summarizes the impact of key structural features on the activity of quinuclidine derivatives at muscarinic receptors.

| Structural Feature | Modification | General Impact on Muscarinic Receptor Activity |

| Quaternary Nitrogen | Presence of permanent positive charge | Essential for high-affinity binding to the anionic site. |

| N-Alkyl Group | Methyl group | Optimal for activity. |

| Larger alkyl groups (e.g., ethyl) | Decreased or inactive compounds. cutm.ac.in | |

| 3-Position Substituent | Hydroxyl group | Can form hydrogen bonds, contributing to affinity. nih.gov |

| Large ester groups (e.g., Benzilate) | Confers potent antagonist activity. nih.gov | |

| Bioisosteric replacements for ester (e.g., oxadiazole) | Can yield high-efficacy agonists. nih.gov |

Pharmacophore Modeling and Ligand Design Principles for Targeted Interactions

Pharmacophore models for cholinergic ligands consistently highlight several key features that are present in the structure of this compound.

A typical pharmacophore for a muscarinic antagonist includes:

A Cationic Center: Provided by the quaternary nitrogen, which engages in a crucial cation-π interaction with a tryptophan residue and an ionic interaction with an aspartate residue in the receptor's binding pocket.

Hydrogen Bond Acceptor/Donor: The hydroxyl group at the 3-position can serve as a hydrogen bond donor or acceptor, interacting with residues such as threonine or asparagine in the binding site. uomus.edu.iq

Hydrophobic Regions: While this compound itself lacks the large hydrophobic moieties of potent antagonists like clidinium, the quinuclidine scaffold itself provides a small hydrophobic core. Potent antagonists typically have large aromatic or lipophilic groups that occupy hydrophobic pockets within the receptor. nih.gov

The design of targeted quinuclidine derivatives often involves modifying the ester group at the 3-position to balance agonist versus antagonist activity and to modulate binding affinity and duration of action. For instance, replacing the ester with bioisosteres like oxadiazoles (B1248032) has been shown to produce compounds ranging from full agonists to antagonists. nih.gov The structure of this compound represents the core scaffold that is often elaborated upon to create potent and selective cholinergic ligands.

Advanced Analytical Methodologies for Detection and Quantification of 3 Hydroxy 1 Methylquinuclidin 1 Ium Bromide

Electrophoretic Methods for Purity and Isomer Separation

Electrophoretic methods separate molecules based on their size and charge in an electric field, offering extremely high separation efficiency.

Capillary Electrophoresis (CE) is a powerful technique for the analysis of charged species and the separation of closely related compounds, including isomers. mdpi.com In its simplest form, Capillary Zone Electrophoresis (CZE), ions migrate through a buffer-filled capillary under the influence of an electric field, separating based on their charge-to-size ratio. This makes it inherently suitable for analyzing the purity of permanently charged molecules like 3-Hydroxy-1-methylquinuclidin-1-ium bromide.

For the separation of isomers (enantiomers or diastereomers), which have identical charge-to-size ratios, a chiral selector must be added to the background electrolyte (running buffer). Cyclodextrins and their derivatives are commonly used chiral selectors that form transient, diastereomeric complexes with the analyte enantiomers, leading to different migration times. nih.govnih.govspringernature.com This approach has been successfully validated for determining the enantiomeric purity of quinuclidine-based drug candidates. nih.gov

Table 3: Typical Capillary Electrophoresis Parameters for Quinuclidine (B89598) Derivatives nih.gov

| Parameter | Description |

|---|---|

| Capillary | Uncoated fused silica (B1680970) (e.g., 61 cm x 50 µm) |

| Background Electrolyte | Low pH buffer (e.g., 25 mM lithium phosphate, pH 2.5) |

| Chiral Selector (for isomers) | Sulfated β-cyclodextrin (e.g., 25 mM HpS-β-CD) |

| Voltage | -30 kV (reverse polarity) |

| Detection | UV detection at low wavelength (e.g., 220 nm) |

| Application | Enantiomeric purity determination |

Mass Spectrometry-Based Detection and Characterization

Mass spectrometry (MS) is a powerful analytical technique for the detection and structural elucidation of a wide range of compounds, and it is particularly well-suited for the analysis of permanently charged molecules like quaternary ammonium (B1175870) salts. nih.gov

Electrospray ionization (ESI) is a soft ionization technique that allows for the transfer of ions from solution into the gas phase with minimal fragmentation. uvic.ca This makes it the ideal method for detecting this compound.

In the positive ion mode of ESI-MS, the compound will be detected as its intact cation, 3-Hydroxy-1-methylquinuclidin-1-ium. The mass-to-charge ratio (m/z) of this ion can be precisely calculated from its chemical formula (C₈H₁₆NO⁺). This allows for highly specific and sensitive detection. The high polarity and pre-existing charge of the molecule contribute to a strong ESI signal.

| Compound Name | Chemical Formula | Ion | Calculated m/z |

| 3-Hydroxy-1-methylquinuclidin-1-ium | C₈H₁₆NO⁺ | [M]⁺ | 142.1226 |

Tandem mass spectrometry (MS/MS) provides an additional layer of specificity for structural confirmation and is invaluable for trace analysis in complex matrices. In an MS/MS experiment, the molecular ion of interest (the precursor ion) is selected and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions (product ions). researchgate.netlibretexts.org The resulting fragmentation pattern is characteristic of the molecule's structure.

For 3-Hydroxy-1-methylquinuclidin-1-ium, the fragmentation is expected to follow pathways common to quaternary ammonium compounds. nih.govmdpi.comnih.gov Key fragmentation pathways would likely include:

Neutral loss of methane (B114726) (CH₄): A common fragmentation for N-methyl quaternary amines.

Loss of the methyl group: Cleavage of the N-CH₃ bond.

Ring-opening fragmentation: Cleavage of the bonds within the bicyclic quinuclidine core.

Loss of water (H₂O): From the hydroxyl group.

These characteristic fragmentation patterns allow for the development of highly selective methods, such as multiple reaction monitoring (MRM), for quantitative analysis even at very low concentrations. nih.gov

| Precursor Ion (m/z) | Proposed Fragment Ion | Chemical Formula of Fragment | Calculated m/z of Fragment |

| 142.12 | [M - CH₃]⁺ | C₇H₁₃NO⁺ | 127.0997 |

| 142.12 | [M - H₂O]⁺ | C₈H₁₄N⁺ | 124.1121 |

| 142.12 | [M - C₂H₄]⁺ | C₆H₁₂NO⁺ | 114.0891 |

| 142.12 | [M - C₃H₆O]⁺ | C₅H₁₀N⁺ | 84.0808 |

Sample Preparation Strategies for Diverse Research Matrices

Effective sample preparation is critical to remove interfering substances from the matrix and to concentrate the analyte before analysis, especially when dealing with complex samples such as in vitro biological fluids or reaction mixtures. rsc.org

For in vitro biological samples (e.g., cell culture media, plasma), which contain high concentrations of proteins and salts, several strategies can be employed:

Protein Precipitation: A simple and common method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the sample to precipitate the proteins, which are then removed by centrifugation. The supernatant containing the analyte can then be analyzed.

Solid-Phase Extraction (SPE): This is a highly effective technique for both cleanup and concentration. For a cationic compound like this compound, a weak cation-exchange SPE cartridge would be ideal. The positively charged analyte is retained on the sorbent while neutral and anionic interferences are washed away. The analyte is then eluted with a suitable solvent. documentsdelivered.com

For reaction mixtures , the sample preparation strategy depends on the complexity of the mixture:

Dilute and Shoot: For relatively clean reaction mixtures, a simple dilution with an appropriate solvent (e.g., the initial mobile phase for LC-MS analysis) may be sufficient.

Liquid-Liquid Extraction (LLE): If the reaction mixture contains non-polar byproducts, LLE can be used to separate the polar analyte (which will remain in the aqueous phase) from the non-polar interferences (which will be extracted into an immiscible organic solvent).

Solid-Phase Extraction (SPE): As with biological samples, SPE can be used to purify the analyte from starting materials, reagents, and byproducts.

| Matrix | Sample Preparation Technique | Principle |

| In vitro biological samples | Protein Precipitation | Removal of proteins by precipitation with an organic solvent. |

| In vitro biological samples | Solid-Phase Extraction (SPE) | Selective retention of the cationic analyte on a cation-exchange sorbent. documentsdelivered.com |

| Reaction Mixtures | Dilute and Shoot | Simple dilution to bring the analyte concentration into the analytical range. |

| Reaction Mixtures | Liquid-Liquid Extraction (LLE) | Separation based on differential solubility between two immiscible liquid phases. |

Insufficient Information Available for "this compound" to Generate Requested Article

Following a comprehensive search for scholarly and scientific information, it has been determined that there is a lack of available data regarding the specific applications of the chemical compound "this compound" in the areas outlined in the user's request. The existing search results primarily consist of basic chemical identifiers, such as CAS numbers, molecular formula, and supplier information. chiralen.compschemicals.comnewcny.comnih.govclearsynth.com

Emerging Applications and Future Directions in Chemical Science Research for 3 Hydroxy 1 Methylquinuclidin 1 Ium Bromide

Role in Materials Science and Polymer Chemistry

Development of Ion-Exchange Resins and Membranes

While searches yielded information on related compounds, such as "(S)-(1-Pyrrolidin-2-ylmethyl)quinuclidin-1-ium Bromide" and its synthesis for potential use in organocatalysis, this information is not directly applicable to "3-Hydroxy-1-methylquinuclidin-1-ium bromide". researchgate.netmdpi.comua.es Similarly, general information on biocatalysis and the use of different ionic liquids was found, but without specific mention of the compound . nih.gov

Due to the strict adherence to the provided outline and the exclusion of information not directly pertaining to "this compound," it is not possible to generate a thorough, informative, and scientifically accurate article as requested. The available data is insufficient to create the detailed research findings and data tables required for the specified sections and subsections.

Mechanistic Research on Antimicrobial Properties (Non-clinical Perspective)

Quaternary quinuclidinium compounds, including this compound, are recognized for their potential as antimicrobial agents. nih.gov The primary mechanism of action for these cationic biocides is widely believed to involve the disruption of microbial cell membranes. researchgate.net This non-clinical research focuses on understanding the fundamental physicochemical interactions that lead to microbial cell death.

The antimicrobial activity of quaternary ammonium (B1175870) compounds (QACs) like this compound against bacteria is primarily attributed to their ability to compromise the integrity of the cell membrane. The process begins with the electrostatic attraction between the positively charged nitrogen of the quinuclidinium ring and the negatively charged components of the bacterial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.

Following this initial binding, the hydrophobic portions of the molecule facilitate its insertion into the lipid bilayer. This insertion disrupts the ordered structure of the membrane, leading to several detrimental effects:

Increased Permeability: The disruption creates pores or channels in the membrane, causing the leakage of essential intracellular components like ions (e.g., K+), metabolites, and even larger molecules such as proteins and nucleic acids.

Membrane Depolarization: The influx and efflux of ions disrupt the transmembrane potential, which is crucial for cellular processes like ATP synthesis and transport.

Inhibition of Membrane-Bound Enzymes: The altered lipid environment can inactivate essential membrane-bound enzymes involved in respiration and cell wall synthesis.

One proposed mechanism for the cytotoxicity of amphiphilic quinuclidinium derivatives is through the reduction of membrane curvature elastic stress, a property of the lipid bilayer that is vital for the function of many membrane-associated proteins. nih.gov The investigation into these mechanisms involves a variety of biophysical techniques.

Table 1: Experimental Assays for Studying Bacterial Membrane Disruption

| Assay Type | Principle | Information Gained | Reference |

|---|---|---|---|

| Membrane Permeability Assay | Measures the uptake of dyes like crystal violet or the release of cellular contents (measured at 260 nm for DNA/RNA). | Quantifies the extent of membrane damage and pore formation. | mdpi.com |

| Membrane Potential Assay | Uses voltage-sensitive fluorescent dyes (e.g., DiSC3(5)) that change fluorescence intensity upon membrane depolarization. | Determines the compound's ability to disrupt the electrochemical gradient across the membrane. | nih.gov |

| Electron Transport Chain (ETC) Inhibition | Measures dehydrogenase activity using indicators like TTC (2,3,5-triphenyltetrazolium chloride). | Assesses the impact on respiratory functions located at the cell membrane. | mdpi.com |

| Scanning Electron Microscopy (SEM) | Provides high-resolution images of the bacterial cell surface. | Visualizes morphological changes, such as wrinkling, pore formation, or complete lysis of the cell. | mdpi.com |

The antifungal activity of quinuclidinium compounds is also an area of active research. researchgate.net Similar to bacteria, the primary target in fungi is the cell membrane. The cationic quinuclidinium head interacts with the negatively charged fungal membrane, leading to disruption, increased permeability, and eventual cell death.

However, fungal cells present an additional barrier: the cell wall. This structure, composed primarily of chitin, glucans, and mannoproteins, provides structural support and protection. While the primary mode of action is membrane disruption, interactions with the cell wall cannot be excluded. The compound may initially bind to cell wall components or pass through its porous structure to reach the underlying plasma membrane. Studies in this area aim to elucidate the specifics of these interactions and determine if the compound has any inhibitory effects on cell wall synthesis or integrity, which would represent a secondary mechanism of action.

Development as Chemical Biology Probes and Tools

The quinuclidine (B89598) scaffold is not only a source of bioactive agents but also a valuable template for creating sophisticated tools for chemical biology research. By modifying this compound with reporter groups, it can be transformed into probes for studying complex biological systems.

Radiolabeling is a powerful technique for quantitatively studying the distribution and density of biological targets, such as receptors or enzymes, in vivo using techniques like Positron Emission Tomography (PET). A radiolabeled version of this compound could serve as a tracer to map the distribution of its potential biological targets in the body.

The synthesis would involve incorporating a short-lived positron-emitting isotope, such as Carbon-11 (¹¹C, t½ ≈ 20.4 min) or Fluorine-18 (¹⁸F, t½ ≈ 109.8 min), into the molecule. For this specific compound, potential radiolabeling strategies include:

[¹¹C]Methylation: Using a radiolabeled methylating agent, such as [¹¹C]methyl iodide or [¹¹C]methyl triflate, to quaternize the nitrogen atom of the 3-hydroxyquinuclidine precursor. This would place the radiolabel directly on the methyl group of the target molecule.

[¹⁸F]Fluoroalkylation: Synthesizing an analogue where a fluoroalkyl group is attached to the molecule, and the final step involves introducing [¹⁸F]fluoride. nih.gov

The development of such a radioligand would enable non-invasive imaging studies to understand its pharmacokinetics and identify tissues or organs where it preferentially accumulates, providing clues to its mechanism of action and potential off-target effects.

Table 2: General Steps for Developing a PET Radioligand

| Step | Description | Key Considerations |

|---|---|---|

| 1. Precursor Synthesis | Synthesis of a precursor molecule that can be readily radiolabeled in the final step. | High purity required; leaving group must be suitable for rapid radiochemical reaction. |

| 2. Radiolabeling | Introduction of the radioisotope (e.g., ¹¹C or ¹⁸F) onto the precursor. | Reaction must be fast and high-yielding due to the short half-life of the isotopes. |

| 3. Purification | Rapid purification of the radiolabeled product from the reaction mixture, typically using High-Performance Liquid Chromatography (HPLC). | Must be efficient to minimize decay losses and ensure high radiochemical purity. |

| 4. Formulation | The purified radioligand is dissolved in a biocompatible solution for administration. | Must be sterile and pyrogen-free. |

| 5. Quality Control | Verification of identity, purity, and specific activity of the final product before use. | Essential for ensuring the reliability of the subsequent imaging study. |

Fluorescent probes are indispensable tools for visualizing biological processes in real-time within living cells. nih.gov By covalently attaching a fluorescent dye (fluorophore) to this compound, a probe could be created to track its subcellular localization and interaction with cellular components.

The design of such a probe requires careful consideration of several factors:

Choice of Fluorophore: The fluorophore should be bright, photostable, and have excitation and emission wavelengths that minimize cellular autofluorescence (typically in the red or far-red spectrum). biorxiv.org

Linker Chemistry: A linker is often used to connect the quinuclidinium core to the fluorophore. The linker's length and composition are critical, as they can affect the probe's permeability, solubility, and biological activity. biorxiv.org

Preservation of Activity: The modification should not abolish the inherent biological activity or binding properties of the parent molecule.

Such a fluorescent probe would allow researchers to use techniques like confocal microscopy or super-resolution microscopy to directly observe how the compound enters cells, where it accumulates (e.g., cell membrane, mitochondria, nucleus), and how it interacts with cellular structures, providing invaluable mechanistic insights. researchgate.net

Future Research Avenues and Interdisciplinary Collaborations

The potential of this compound and its derivatives extends across multiple scientific disciplines, opening up numerous avenues for future research. A key direction is the continued investigation and optimization of its antimicrobial properties. Through systematic modification of the quinuclidine scaffold, new analogues with enhanced potency against drug-resistant bacteria and fungi could be developed.

The development of the chemical biology tools discussed—radiolabeled and fluorescent probes—represents a major research frontier. The successful synthesis of these probes would not only illuminate the mechanism of action of this specific compound but also establish a methodology for creating probes from other bioactive quinuclidinium salts.

These research goals necessitate strong interdisciplinary collaborations:

Synthetic Chemists and Microbiologists: To design, synthesize, and test new antimicrobial analogues and investigate their mechanisms of action against a broad panel of pathogens.

Radiochemists and Pharmacologists: To develop radiotracers for PET imaging, enabling studies of drug distribution and target engagement in living systems.

Biochemists and Cell Biologists: To design and apply fluorescent probes for live-cell imaging, providing a window into the dynamic interactions between the compound and cellular machinery.

By integrating expertise from these diverse fields, the scientific community can fully explore the potential of this compound, paving the way for new discoveries in both medicinal chemistry and chemical biology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.